

(R)-2-(bromomethyl)-2,3-dihydrobenzo[b]dioxine physical properties

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Compound of Interest

Compound Name: (R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine

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An In-Depth Technical Guide to (R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine

Introduction: A Versatile Chiral Building Block

(R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine is a chiral heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a rigid dihydrobenzodioxine scaffold, a feature found in numerous biologically active molecules, and a reactive bromomethyl group at a stereocenter. This unique combination makes it a valuable intermediate for introducing a chiral benzodioxane moiety into larger molecules, particularly in the development of novel therapeutics. The reactivity of the C-Br bond allows for straightforward nucleophilic substitution, providing a gateway to a diverse range of derivatives. This guide offers a comprehensive overview of its core physical properties, synthetic considerations, and handling protocols, designed for researchers and drug development professionals aiming to leverage this compound in their work.

Part 1: Core Physicochemical and Structural Data

The fundamental properties of a compound dictate its behavior in both storage and reaction conditions. Understanding these parameters is a prerequisite for any laboratory application.

Chemical Identity

Precise identification is critical for sourcing and regulatory compliance. The key identifiers for (R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine are summarized below.

Identifier	Value	Source
IUPAC Name	(2R)-2-(bromomethyl)-2,3-dihydro-1,4-benzodioxine	N/A
CAS Number	1142953-55-6	[3]
Molecular Formula	C ₉ H ₉ BrO ₂	[1][3][4]
Molecular Weight	229.07 g/mol	[1][3][4]
Canonical SMILES	C1C(OC2=CC=CC=C2O1)CBr	[1]
InChI Key	DQYOHFCVPNOXQQ-UHFFFAOYSA-N	[4]

Physical Properties

The physical properties of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine are essential for designing experimental setups, including solvent selection and purification methods. Note that while some data is available for related isomers, specific experimental values for the (R)-enantiomer are not widely published; therefore, data for analogous compounds are included for reference.

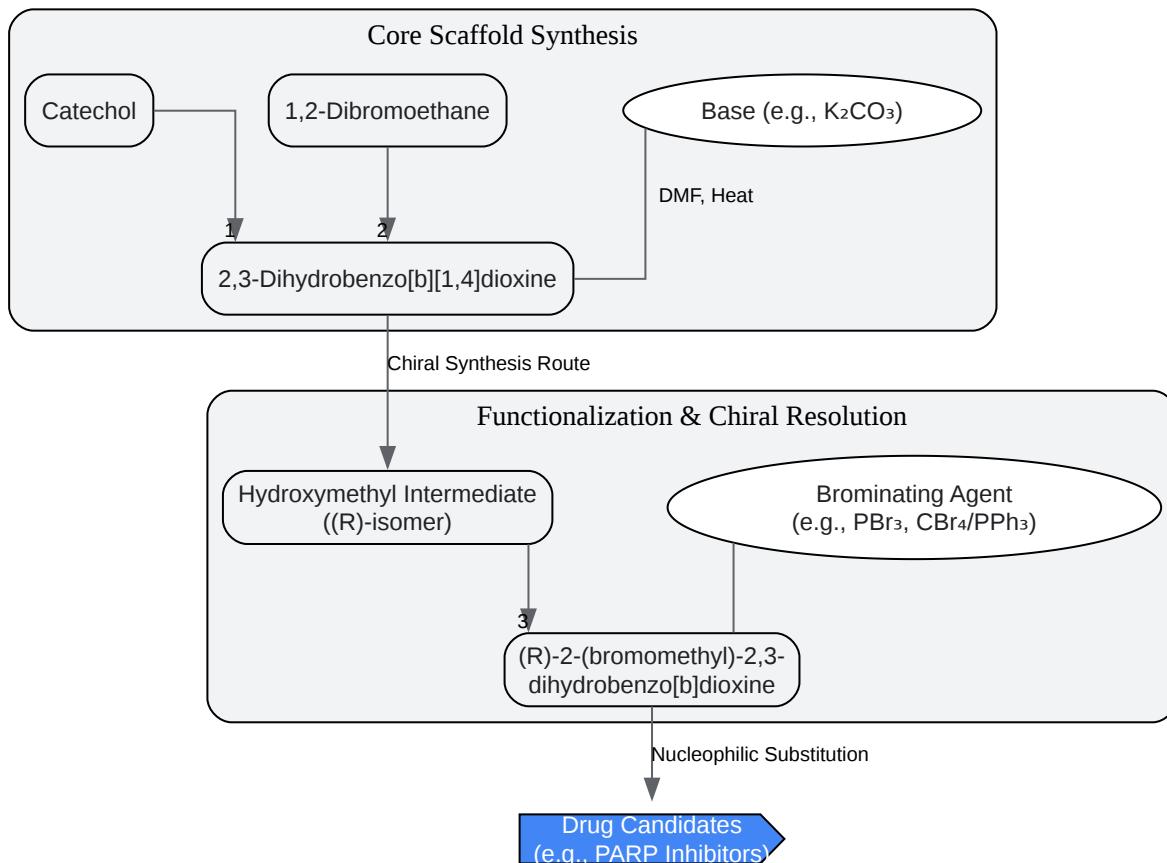
Property	Value	Notes and Context
Physical State	Likely a liquid or low-melting solid at room temperature.	Based on data for similar small brominated organic molecules.
Boiling Point	80 - 82 °C @ 27 mmHg	This data is for the related compound 2-Bromomethyl-1,3-dioxolane and should be considered an estimate. [5]
Density	~1.61 g/cm ³	This data is for the related compound 2-Bromomethyl-1,3-dioxolane. [5]
XLogP3	2.4	A computed value indicating moderate lipophilicity, suggesting good solubility in common organic solvents like dichloromethane, ethyl acetate, and THF. [1]
Refractive Index	n _{20/D} ~1.482	This data is for the related compound 2-Bromomethyl-1,3-dioxolane.

Part 2: Synthesis, Reactivity, and Application

The utility of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b][\[1\]](#)[\[2\]](#)dioxine stems from its role as a synthetic intermediate. Its preparation and subsequent reactions are central to its application.

Conceptual Synthetic Workflow

The synthesis of the core 2,3-dihydrobenzo[b][\[1\]](#)[\[2\]](#)dioxine ring system is typically achieved via the Williamson ether synthesis, reacting catechol with a suitable di-haloethane derivative. The introduction of the bromomethyl group can be accomplished through various routes, often involving a chiral precursor.



Objective: To construct the dihydrobenzo[b][1][2]dioxine ring system via nucleophilic substitution. This reaction forms the core scaffold of the target molecule.

Materials:

- Methyl 3,4-dihydroxybenzoate (Starting material with catechol moiety)
- 1,2-Dibromoethane
- Potassium Carbonate (K_2CO_3), anhydrous
- Dimethylformamide (DMF), anhydrous

Step-by-Step Methodology:

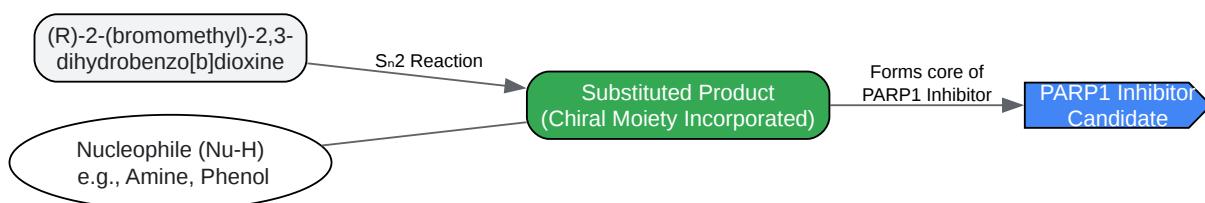
- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 3,4-dihydroxybenzoate (1.0 equiv.), anhydrous potassium carbonate (1.1 equiv.), and anhydrous DMF.
 - Scientist's Insight: DMF is chosen as the solvent due to its high boiling point and its ability to dissolve both the organic substrate and the inorganic base. K_2CO_3 is a suitable base to deprotonate the phenolic hydroxyl groups, forming the nucleophilic catecholate in situ.
- Addition of Reagent: Slowly add 1,2-dibromoethane (1.0 equiv.) to the stirring suspension.
- Heating and Reflux: Heat the reaction mixture to reflux and maintain for approximately 10-12 hours.
 - Self-Validation: The reaction progress should be monitored by Thin Layer Chromatography (TLC). A successful reaction is indicated by the consumption of the starting material.
- Workup: After cooling to room temperature, dilute the mixture with water and extract the product into ethyl acetate (3x volumes).
 - Causality: The addition of water quenches the reaction and dissolves the inorganic salts (KBr, excess K_2CO_3), facilitating the separation of the organic product.

- Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.

Key Reactivity and Applications in Drug Discovery

The primary utility of (R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine is as a chiral electrophile. The bromomethyl group is an excellent leaving group, making the benzylic carbon susceptible to attack by a wide range of nucleophiles (amines, alcohols, thiols, etc.).

This reactivity is exploited in the synthesis of complex molecules, including inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), a crucial enzyme in DNA repair and a validated target in oncology.[6][7] The benzodioxine moiety can serve as a key pharmacophoric element that interacts with the enzyme's active site.



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Caption: Role as an electrophile in nucleophilic substitution.

Part 3: Spectroscopic Characterization

Structural confirmation and purity assessment rely on standard spectroscopic techniques. While a public database of spectra for this specific (R)-isomer is not readily available, the expected spectral features can be predicted.[8][9]

- ¹H NMR: Protons on the aromatic ring would appear in the δ 6.8-7.2 ppm region. The diastereotopic protons of the dioxine ring's ethylenedioxy bridge (-OCH₂CH₂O-) and the chiral center proton (-CH-) would appear in the δ 3.5-4.5 ppm range, exhibiting complex splitting patterns. The bromomethyl (-CH₂Br) protons would likely be a doublet in the δ 3.5-3.8 ppm region.

- ^{13}C NMR: Aromatic carbons would resonate in the δ 110-150 ppm region. The aliphatic carbons of the dioxine ring and the bromomethyl group would appear in the upfield region (δ 30-70 ppm).
- IR Spectroscopy: Key peaks would include C-H stretching (aromatic and aliphatic) around 2850-3100 cm^{-1} , C=C stretching (aromatic) around 1500-1600 cm^{-1} , and prominent C-O ether stretching in the 1050-1250 cm^{-1} region. The C-Br stretch would appear in the fingerprint region, typically below 700 cm^{-1} .
- Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ^{79}Br and ^{81}Br isotopes).

Part 4: Safety, Handling, and Storage

As a reactive alkyl bromide, (R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine requires careful handling. The following information is based on data for structurally related compounds. [5][10]

GHS Hazard Identification

- Classification: Expected to be classified as a skin, eye, and respiratory irritant. May cause severe skin burns and eye damage upon direct contact. Alkylating agents are often treated as potentially harmful.[1]
- Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark).
- Hazard Statements: H314 (Causes severe skin burns and eye damage), H319 (Causes serious eye irritation), H411 (Toxic to aquatic life with long lasting effects).[1]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[5]
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

- Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.
- Respiratory Protection: If working outside a fume hood or with aerosols, use a certified respirator with an organic vapor cartridge.

Storage

- Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.[\[5\]](#)
- Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[\[5\]](#)

Conclusion

(R)-2-(bromomethyl)-2,3-dihydrobenzo[b][\[1\]](#)[\[2\]](#)dioxine stands out as a high-value chiral intermediate for synthetic and medicinal chemists. Its defined stereochemistry and reactive handle provide a reliable method for incorporating the benzodioxane scaffold into complex target molecules. A thorough understanding of its physical properties, safe handling procedures, and synthetic utility is paramount for its successful application in the laboratory. This guide provides the foundational knowledge required for researchers to confidently and safely integrate this potent building block into their research and development programs.

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